molecular formula C7H16ClNO B14018306 4-Piperidinol, 2,6-dimethyl-, hydrochloride, (2a,4a,6a)-cis

4-Piperidinol, 2,6-dimethyl-, hydrochloride, (2a,4a,6a)-cis

Cat. No.: B14018306
M. Wt: 165.66 g/mol
InChI Key: IJIHNPOPPHLAHS-VPEOJXMDSA-N
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Description

4-Piperidinol, 2,6-dimethyl-, hydrochloride, (2a,4a,6a)-cis is a chemical compound that belongs to the class of piperidinols. Piperidinols are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring with hydroxyl and methyl substituents, and it is commonly used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 2,6-dimethyl-, hydrochloride, (2a,4a,6a)-cis typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives.

    Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 2,6-dimethyl-, hydrochloride, (2a,4a,6a)-cis can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of functional groups to form alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

4-Piperidinol, 2,6-dimethyl-, hydrochloride, (2a,4a,6a)-cis has various applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 2,6-dimethyl-, hydrochloride, (2a,4a,6a)-cis involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups may play a role in its binding affinity and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinol: A parent compound with similar structural features.

    2,6-Dimethylpiperidine: A related compound with methyl substituents on the piperidine ring.

    Piperidine Hydrochloride: A common derivative used in various chemical applications.

Uniqueness

4-Piperidinol, 2,6-dimethyl-, hydrochloride, (2a,4a,6a)-cis is unique due to its specific stereochemistry and functional groups, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(2S,6R)-2,6-dimethylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-9H,3-4H2,1-2H3;1H/t5-,6+,7?;

InChI Key

IJIHNPOPPHLAHS-VPEOJXMDSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@@H](N1)C)O.Cl

Canonical SMILES

CC1CC(CC(N1)C)O.Cl

Origin of Product

United States

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